N-Undecylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Undecylglycine is an organic compound with the molecular formula C13H27NO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an undecyl group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Undecylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Undecylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The undecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted glycine derivatives .
Scientific Research Applications
N-Undecylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: This compound is used in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Undecylglycine involves its interaction with cell membranes. The undecyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
- N-Decylglycine
- N-Dodecylglycine
- N-Tetradecylglycine
Comparison
N-Undecylglycine is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties compared to shorter or longer chain derivatives. Additionally, its antimicrobial activity is more pronounced than that of similar compounds with different chain lengths .
Properties
CAS No. |
84196-08-7 |
---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-(undecylamino)acetic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
InChI Key |
QZVLLXPELCRVPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.